Norbixin is a natural pigment derived from the seeds of the annatto tree (Bixia orellana), primarily known for its water-soluble properties, making it suitable for various food applications. It belongs to the carotenoid family and is closely related to bixin, which is oil-soluble. Norbixin has been extensively used as a colorant in foods such as dairy products, sauces, and beverages due to its vibrant red-orange hue and is often preferred over synthetic dyes for its natural origin .
Limited research is available on the specific mechanism of action of norbixin. However, some studies suggest potential antioxidant and anti-inflammatory properties [, ]. These effects are likely linked to the presence of the conjugated double bond system, which can scavenge free radicals and modulate inflammatory pathways.
Norbixin, also known as annatto extract, is a natural food coloring derived from the seeds of the achiote tree (Bixa orellana) []. It has been used for centuries in Central and South America as a coloring agent in food and textiles []. In recent years, scientific research has emerged exploring the potential applications of norbixin beyond its traditional uses.
Several studies have investigated the antioxidant properties of norbixin. These studies suggest that norbixin may help to scavenge free radicals and protect cells from oxidative damage [, ]. Oxidative damage is linked to various chronic diseases, including cancer, heart disease, and neurodegenerative diseases [].
Research suggests that norbixin may possess antibacterial properties against various foodborne pathogens, including Escherichia coli, Salmonella enterica, and Staphylococcus aureus [, ]. These findings suggest that norbixin could be a potential natural alternative to synthetic preservatives in food.
Studies have shown that norbixin may have anti-inflammatory properties []. Inflammation plays a role in various chronic diseases, such as arthritis, inflammatory bowel disease, and asthma.
Emerging research suggests that norbixin may have other potential applications, including:
Research indicates that norbixin possesses potential biological activities, including antioxidant properties. It has been investigated for its effects on oxidative stress in clinical trials, suggesting that it may help mitigate oxidative damage in healthy individuals . Furthermore, norbixin exhibits antimicrobial activity, making it a candidate for use in food preservation and safety applications .
The synthesis of norbixin typically involves the following steps:
This method allows for the production of norbixin in a form that is suitable for various food applications.
Norbixin’s water solubility distinguishes it from bixin and other carotenoids like beta-carotene and astaxanthin, making it particularly useful in aqueous food systems .
Studies have explored the interactions of norbixin with various substances. For instance, the addition of Vitamin E has been shown to slow down the oxidation process of norbixin in food products. This suggests that combining antioxidants with norbixin could enhance its stability and prolong its color retention in food applications . Research also indicates that light exposure significantly impacts the degradation of norbixin, highlighting the need for careful storage conditions.
Norbixin is a naturally occurring apocarotenoid compound with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.48 grams per mole [1] [4] [18]. The compound is systematically named as (2E,4Z,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid, reflecting its complex polyene structure with multiple conjugated double bonds [18]. Norbixin belongs to the diapo-carotenoid family and is specifically classified as 6,6'-diapo-ψ,ψ-carotenedioic acid [14] [23].
The structural framework of norbixin consists of a linear carbon chain containing nine conjugated double bonds with four methyl substituents positioned at carbons 4, 8, 13, and 17 [18]. The molecule contains two terminal carboxylic acid functional groups, which confer its dicarboxylic acid character and significantly influence its physicochemical properties [5]. The compound exhibits a polar surface area of 74.6 Ų with two hydrogen bond donors and four hydrogen bond acceptors, contributing to its moderate polarity [18].
Norbixin exists in two primary stereoisomeric forms: cis-norbixin and trans-norbixin, which differ in the geometric configuration around their double bonds [5] [25]. The cis-isomer, particularly the 9'-cis configuration, represents the predominant form found naturally in annatto extracts, typically accounting for 70-85% of the total norbixin content [5] [6]. Under normal extraction and storage conditions, cis-norbixin demonstrates greater instability compared to its trans counterpart [5] [16].
The isomeric composition of norbixin solutions undergoes dynamic changes under various environmental conditions [6]. During simulated digestion processes, the relative proportion of 9'-cis-norbixin decreases from approximately 90% to 76-85% of total norbixin, with concurrent increases in trans-norbixin and other isomeric forms [6]. This isomerization process is particularly pronounced under heating conditions, where cis-norbixin partially converts to the more thermodynamically stable trans-configuration [5] [15].
The distinction between isomeric forms can be reliably determined through ultraviolet-visible spectroscopy, where the cis-isomer exhibits characteristic absorption intensity increases near 355 nanometers [11]. High-performance liquid chromatography with diode array detection has confirmed that 9'-cis-norbixin displays maximum absorption at 463 nanometers with spectral purity exceeding 99% [11].
Norbixin represents the demethylated derivative of bixin, its primary structural analogue [5] [7]. While bixin possesses the molecular formula C₂₅H₃₀O₄ and contains a methyl ester group, norbixin differs by the hydrolysis of this ester functionality to form a free carboxylic acid [7] [25]. This structural modification fundamentally alters the solubility characteristics between the two compounds, with bixin being water-insoluble and fat-soluble, while norbixin exhibits water solubility, particularly in alkaline conditions [7] [14].
The transformation from bixin to norbixin occurs through alkaline hydrolysis, wherein the methyl ester group undergoes saponification to yield the dicarboxylic acid form [5] [25]. Both compounds maintain identical carbon skeleton structures with the same pattern of conjugated double bonds and methyl substituents, differing only in the terminal functional groups [25]. Thin-layer chromatographic analysis reveals distinct retention factor values, with bixin exhibiting Rf values of approximately 0.52-0.56 and norbixin showing values of 0.42-0.46 in benzene-ethyl acetate-methanol solvent systems [5] [20].
The polarity difference between these structural analogues significantly influences their biological and technological applications [26]. Bixin demonstrates lipophilic character suitable for oil-based formulations, while norbixin's hydrophilic nature makes it appropriate for aqueous-based applications [7] [26]. Both compounds exist in cis and trans isomeric forms, with similar isomerization behaviors under thermal and photochemical conditions [5] [25].
Norbixin exhibits characteristic ultraviolet-visible absorption profiles that serve as definitive identification markers for the compound [10] [11]. In methanolic solutions, norbixin displays dual absorption maxima at 452 and 480 nanometers, representing the primary electronic transitions within the extended conjugated polyene system [11]. When dissolved in alkaline solutions containing 0.5% potassium hydroxide, the compound shows absorption maxima at approximately 453 and 482 nanometers [11] [14] [23].
The absorption characteristics of norbixin in aqueous solutions consistently demonstrate maximum absorption values between 453 and 455 nanometers [5] [10]. These spectroscopic properties align with theoretical predictions based on the Woodward-Fieser rule, which estimates maximum absorption wavelengths for conjugated carotenoid systems [11]. The calculated value of 461 nanometers, adjusted for solvent effects, closely matches experimental observations [11].
| Solvent System | λmax (nm) | Reference |
|---|---|---|
| Methanol | 452, 480 | [11] |
| 0.5% KOH solution | 453, 482 | [11] [14] [23] |
| Aqueous solution | 453-455 | [5] [10] |
| Ethanol (recrystallized) | 471, 503 | [5] |
| Chloroform (recrystallized) | 457, 484 | [5] |
The spectroscopic behavior of norbixin isomers can be differentiated through careful analysis of absorption spectra between 250 and 600 nanometers [11]. The cis-isomer demonstrates increased absorption intensity at approximately 355 nanometers, providing a diagnostic feature for isomeric identification [11]. High-performance liquid chromatography coupled with diode array detection reveals that 9'-cis-norbixin exhibits maximum absorption at 463 nanometers with exceptional spectral purity [11].
Fourier transform infrared spectroscopy provides comprehensive identification of functional groups within the norbixin molecular structure [5] [20]. The FTIR spectrum of norbixin exhibits a characteristic hydroxyl stretching vibration at 3302 cm⁻¹, corresponding to the carboxylic acid O-H bonds [5] [20]. Aliphatic C-H stretching and bending vibrations appear at 2391 and 2193 cm⁻¹, respectively, indicating the presence of methyl and methylene groups throughout the carbon chain [5] [20].
The carboxylic acid carbonyl group produces a distinctive absorption band at 1635 cm⁻¹, confirming the dicarboxylic acid nature of norbixin [5] [20]. Alkene C=C stretching vibrations are observed at 1396 cm⁻¹, consistent with the extensive conjugated double bond system characteristic of carotenoid compounds [5] [20]. Additional C-H bending vibrations of methyl groups contribute to the absorption at 1396 cm⁻¹ [5] [20].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3302 | Carboxylic acid |
| C-H stretch | 2391, 2193 | Aliphatic groups |
| C=O stretch | 1635 | Carboxylic acid |
| C=C stretch | 1396 | Conjugated alkenes |
| C-H bend | 1396 | Methyl groups |
The FTIR spectral analysis reveals the absence of certain functional groups that distinguish norbixin from its precursor bixin [5] [20]. Specifically, the methyl ester C-O stretching vibrations and methylene rocking vibrations observed in bixin are absent in norbixin spectra, confirming the hydrolysis of the ester functionality during norbixin formation [5] [20]. This spectroscopic evidence supports the structural relationship between bixin and norbixin and validates the saponification process used in norbixin production [5].
Norbixin demonstrates distinctive solubility characteristics that reflect its dicarboxylic acid structure and polar nature [14] [18] [23]. In pure water, norbixin exhibits limited solubility with a calculated value of 2.09×10⁻³ grams per liter, corresponding to a LogS value of -5.26 [18]. However, the compound shows significantly enhanced solubility in alkaline aqueous solutions due to salt formation with hydroxide ions [14] [23].
The octanol-water partition coefficient (LogP) for norbixin is estimated at 5.532, indicating moderate lipophilicity despite the presence of polar carboxylic acid groups [4] [18]. This partition coefficient value reflects the balance between the hydrophobic polyene chain and the hydrophilic terminal carboxyl groups [18]. The compound exhibits slight solubility in ethanol, making it suitable for certain organic extraction procedures [14] [23].
| Solvent | Solubility | Reference |
|---|---|---|
| Water | 2.09×10⁻³ g/L | [18] |
| Alkaline water | Soluble | [14] [23] |
| Ethanol | Slightly soluble | [14] [23] |
| DMSO | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
The pH-dependent solubility behavior of norbixin has been extensively characterized, with optimal extraction achieved at neutral pH conditions [17]. At pH 7, norbixin extraction from annatto seeds reaches maximum efficiency of approximately 30% content [17]. Both acidic and alkaline pH conditions result in reduced norbixin levels, likely due to degradation reactions involving the conjugated double bond system [17].
The polar characteristics of norbixin are further evidenced by its physiological charge of -2 at physiological pH, resulting from deprotonation of both carboxylic acid groups [18]. The compound's pKa value is predicted at 4.39±0.10, indicating that both carboxyl groups are substantially ionized under physiological conditions [18]. These ionization properties significantly influence the compound's behavior in biological systems and extraction processes [17].
Norbixin exhibits limited thermal stability with decomposition occurring at its melting point of 240°C [4]. The compound demonstrates temperature-sensitive characteristics, with degradation rates increasing substantially at elevated temperatures [15]. Under controlled storage conditions at 30±2°C, norbixin formulations undergo approximately 5.3% degradation over a 90-day period [15].
Long-term stability studies reveal that norbixin degradation follows a linear kinetic model under natural storage conditions [15]. The degradation relationship can be expressed mathematically, with 83% of the variability in norbixin content attributed to storage time [15]. This linear degradation pattern enables prediction of shelf life, with formulated norbixin products maintaining acceptable quality for 12 months when stored at 30±2°C with 75±5% relative humidity [15].
| Parameter | Value/Observation | Reference |
|---|---|---|
| Melting Point | 240°C (with decomposition) | [4] |
| Boiling Point | 640.4±28.0°C (predicted) | [4] |
| Storage Stability (30°C) | 5.3% loss in 90 days | [15] |
| Degradation Model | Linear kinetics | [15] |
| Shelf Life | 12 months at 30±2°C | [15] |
Environmental factors significantly influence norbixin stability, with both light and temperature accelerating degradation processes [15]. Photostability studies conducted under controlled irradiation conditions demonstrate that samples with high norbixin concentrations (5.58%) exhibit greater resistance to photodegradation compared to dilute solutions [15]. The mechanism of thermal degradation involves isomerization reactions and formation of various colored degradation products, with aromatic compounds forming only at temperatures exceeding 100°C [15].
The biosynthesis of norbixin in Bixa orellana represents a sophisticated enzymatic cascade that transforms the carotenoid lycopene into this valuable apocarotenoid dicarboxylic acid [1] [2]. The pathway begins with the oxidative cleavage of lycopene, a forty-carbon carotenoid precursor, through the coordinated action of multiple carotenoid cleavage dioxygenases (CCDs) [3] [4].
Recent molecular characterization has identified eight distinct BoCCD genes within Bixa orellana, categorized into two major subfamilies: BoCCD1 (comprising BoCCD1-1, BoCCD1-3, and BoCCD1-4) and BoCCD4 (including BoCCD4-1, BoCCD4-2, BoCCD4-3, and BoCCD4-4) [1] [3]. These iron-dependent enzymes catalyze the symmetric cleavage of lycopene at the 5,6/5′,6′ double bonds, producing bixin aldehyde as the immediate precursor to norbixin [2] [3].
The enzymatic conversion follows a three-step mechanism. First, lycopene undergoes oxidative cleavage by lycopene cleavage dioxygenase (BoLCD) to form bixin aldehyde [5] [6]. Subsequently, bixin aldehyde dehydrogenase (BoALDH) oxidizes the aldehyde groups to carboxyl groups, yielding norbixin [5] [6]. Finally, norbixin methyltransferase (BoMTH) can methylate one carboxyl group of norbixin to produce bixin, though this represents a divergent pathway from norbixin formation [5] [6].
Particularly significant is the discovery that certain BoCCD enzymes, specifically BoCCD1-4, BoCCD4-1, BoCCD4-2, and BoCCD4-4, can facilitate the direct oxidation of bixin aldehyde to norbixin in Escherichia coli expression systems [1] [2]. This finding suggests that the conversion from bixin aldehyde to norbixin may occur through multiple enzymatic routes, potentially involving oxidative processes within the cellular environment [2].
The spatial distribution of these enzymes appears to follow distinct subcellular localizations. BoCCD1 subfamily enzymes are hypothesized to function in both cytosolic and plastidic compartments, while BoCCD4 subfamily enzymes are predominantly plastidic [2] [3]. This compartmentalization may enable coordinated regulation of norbixin biosynthesis across different cellular environments.
Expression analysis reveals that BoCCD gene transcription correlates strongly with bixin accumulation patterns during seed development [3] [7]. Maximum expression occurs during immature seed stages (S3 and S4), coinciding with peak bixin and norbixin content, and subsequently decreases during seed maturation [2] [3]. This temporal regulation suggests tight developmental control over apocarotenoid biosynthesis.
Industrial extraction of norbixin employs diverse methodological approaches, each optimized for specific product specifications and processing requirements. The selection of extraction technique significantly influences yield, purity, and the final chemical form of norbixin obtained.
Alkaline hydrolysis represents the predominant industrial method for norbixin production, leveraging the chemical conversion of bixin through saponification [8] [9]. This process involves treating annatto seeds or bixin-containing extracts with aqueous alkaline solutions, typically sodium hydroxide or potassium hydroxide [8] [10].
The alkaline hydrolysis mechanism proceeds through nucleophilic attack of hydroxide ions on the methyl ester group of bixin, resulting in ester bond cleavage and formation of the corresponding carboxylate salt [11] [12]. The reaction conditions significantly influence conversion efficiency and product quality.
Optimal alkaline concentrations range from 0.5 to 2.0 molar, with sodium hydroxide solutions at pH 10.0-11.0 demonstrating maximum conversion efficiency [13] [10]. Higher alkaline concentrations (pH > 12) can lead to pigment degradation and reduced yield [14]. The hydrolysis reaction typically requires elevated temperatures between 50-80°C and reaction times spanning 60-300 minutes [8] [10].
Industrial implementation follows a multi-stage process: initial seed extraction with aqueous alkali, heating to facilitate bixin hydrolysis, cooling, filtration to remove insoluble matter, and acidification to precipitate norbixin [15] [16]. The precipitated norbixin undergoes washing, drying, and milling to produce a granular powder containing 35-95% norbixin content [15] [16].
Process optimization studies demonstrate that temperature and pH represent critical control parameters [13] [10]. Response surface methodology analysis indicates optimal conditions of 0.52 M sodium hydroxide concentration, 58.6°C temperature, 33.12 minutes reaction time, and a solvent-to-seed ratio of 7.1:1 [13] [17]. These conditions achieve norbixin recovery yields exceeding 80% with purity levels above 95% [18] [19].
The alkaline hydrolysis products contain predominantly cis-norbixin as the major coloring principle, with trans-norbixin as a minor component [15] [16]. Thermal degradation products may also form during processing, particularly at elevated temperatures [15] [16].
Solvent-based extraction methodologies offer alternative approaches for norbixin isolation, employing organic solvents with varying polarities and selectivities. These protocols enable selective extraction of target compounds while minimizing co-extraction of undesirable components.
Ethanol Extraction Protocols
Ethanol-based extraction utilizes the amphiphilic properties of ethanol to solubilize both bixin and facilitate its subsequent conversion to norbixin [18] [19]. Aqueous ethanol solutions with concentrations ranging from 50-95% demonstrate optimal extraction efficiency [20] [21].
The extraction process typically involves immersing annatto seeds in ethanol-water mixtures at temperatures of 30-60°C for 60-120 minutes [18] [19]. Higher ethanol concentrations (70-90%) provide enhanced bixin recovery, while lower concentrations facilitate norbixin formation through hydrolytic processes [20] [21].
Optimization studies indicate that ethanol concentration of 51.82% achieves maximum extraction efficiency when combined with appropriate pH adjustment [13] [17]. The extracted bixin can subsequently undergo alkaline hydrolysis by adding sodium hydroxide solution directly to the ethanolic extract [18] [19].
Acetone Extraction Protocols
Acetone extraction demonstrates superior performance for bixin recovery due to the favorable solubility characteristics of carotenoids in this solvent [22] [21]. Pure acetone achieves bixin extraction yields of 85-95%, significantly higher than ethanol-based systems [21].
The optimal acetone extraction conditions involve temperatures near the solvent boiling point (56°C), which enhances mass transfer and reduces extraction time [21]. Extraction temperatures of 45-50°C for 60-90 minutes provide efficient bixin recovery while minimizing thermal degradation [21] [23].
Acetone-water mixtures (70:30 ratio) offer balanced extraction efficiency with norbixin conversion capability [24]. The presence of water facilitates hydrolytic conversion of bixin to norbixin during the extraction process [24].
Supercritical Carbon Dioxide Extraction
Supercritical carbon dioxide extraction represents an environmentally sustainable methodology for selective bixin isolation [25] [26]. Operating above critical conditions (31.1°C, 73.8 bar), carbon dioxide exhibits enhanced solvating power for lipophilic compounds [27] [28].
Extraction parameters significantly influence selectivity and yield. Optimal conditions include temperatures of 40-50°C, pressures of 200-350 bar, and extraction times of 180-360 minutes [25] [26]. Carbon dioxide flow rates of 1-4 mL/min provide adequate mass transfer without excessive solvent consumption [27].
The main limitation of supercritical carbon dioxide extraction is the selective extraction of bixin without co-extraction of norbixin [25] [26]. Norbixin demonstrates negligible solubility in supercritical carbon dioxide due to its polar dicarboxylic acid functionality [25] [26]. This selectivity can be advantageous for bixin isolation but requires subsequent chemical conversion for norbixin production.
Co-solvent addition, particularly ethanol, expands the polarity range of supercritical carbon dioxide and enables extraction of more polar compounds [27] [29]. Ethanol co-solvent concentrations of 5-15% enhance overall extraction efficiency while maintaining the environmental benefits of the supercritical process [27].
The optimization of extraction parameters requires comprehensive understanding of the complex interactions between chemical, physical, and thermodynamic factors that influence norbixin yield and quality.
The pH of extraction systems exerts profound influence on norbixin yield through multiple mechanisms including solubility enhancement, chemical conversion facilitation, and product stability maintenance [14] [30].
Neutral pH conditions (pH 7.0) provide moderate extraction efficiency (60-80%) with balanced bixin and norbixin recovery [14]. Under these conditions, norbixin exists predominantly in its molecular form, exhibiting moderate water solubility [14].
Alkaline conditions (pH 9.0-12.0) dramatically enhance extraction efficiency to 85-95% through multiple mechanisms [14] [30]. The elevated pH facilitates bixin hydrolysis to norbixin, increases norbixin solubility through salt formation, and promotes more complete extraction from the seed matrix [14] [30].
Optimal pH ranges of 10.0-11.0 achieve maximum norbixin yield (50-75% content) while minimizing degradation reactions [14] [10]. These conditions provide sufficient alkalinity for efficient bixin hydrolysis without causing excessive pigment destruction [14].
Acidic conditions (pH 2.5-5.0) result in reduced extraction efficiency (20-40%) but enable norbixin crystallization through precipitation [14] [10]. Acidification of alkaline extracts represents a standard purification technique for norbixin isolation [15] [16].
The pH optimization studies reveal that extraction using distilled water at pH 7 for 7.5 minutes produces the highest bixin content (61.06%), while pH 7 for 10 minutes generates maximum norbixin content (30%) [14]. The extended extraction time at neutral pH facilitates gradual hydrolytic conversion of bixin to norbixin [14].
Temperature and time represent interdependent parameters that critically influence norbixin conversion efficiency through their effects on reaction kinetics, mass transfer, and product stability [31] [32].
Temperature Effects
Temperature elevation accelerates both extraction kinetics and chemical conversion processes. Low temperatures (30-40°C) require extended extraction times (120-240 minutes) but provide minimal degradation risk [31] [32]. Intermediate temperatures (50-60°C) offer optimal balance between conversion efficiency (70-90%) and product stability [31] [32].
High temperatures (70-80°C) achieve maximum conversion efficiency (85-95%) and reduced processing time (15-60 minutes) but introduce increased degradation risk [31] [32]. Temperature-dependent bixin concentration increases by approximately 30% when extraction temperature rises from 50°C to 60°C [32].
The thermodynamic analysis reveals that conventional extraction with polyethylene glycol-400 requires the lowest activation energy (9.2 kJ/mol), enabling efficient extraction at moderate temperatures [32]. This low activation energy facilitates norbixin formation at reduced energy input.
Time Effects
Extraction time optimization demonstrates biphasic kinetics with rapid initial extraction followed by slower equilibration [32]. The kinetics exhibit decimal reaction orders (2.075-2.97), indicating complex extraction mechanisms involving multiple rate-limiting steps [32].
Short extraction times (5-30 minutes) provide rapid initial pigment recovery but may not achieve complete conversion [14] [31]. Intermediate times (30-90 minutes) optimize the balance between yield and processing efficiency [31].
Extended extraction times (>120 minutes) can lead to pigment degradation and byproduct formation, particularly at elevated temperatures [31]. Longer extraction times cause not only norbixin extraction but also co-extraction of other seed components that may interfere with product purity [31].
The mathematical modeling using Peleg and Azuara models demonstrates that the Azuara model provides superior fit to experimental data with standard error below 0.1 [32]. These models enable prediction of optimal extraction conditions for specific yield and quality targets.
Synergistic Effects
The interaction between temperature and time reveals optimal processing windows for maximum norbixin yield. Response surface methodology analysis identifies synergistic effects where moderate temperature increases can compensate for reduced extraction times, maintaining yield while improving processing efficiency [13] [17].